Brc1cnc2cc [nH]c2c1
. The InChI code for the compound is 1S/C8H5BrN2O/c9-8-1-7-6 (3-11-8)5 (4-12)2-10-7/h1-4,10H
.
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound characterized by the presence of a bromine atom on a pyrrolo[3,2-c]pyridine ring system, with an aldehyde functional group located at the 3-position. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and biological activity.
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde falls under the classification of heterocycles, specifically pyrrolopyridines. These compounds are recognized for their diverse biological activities and are often explored in drug development and synthetic chemistry.
The synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves multi-step synthetic routes. A common approach includes:
These reactions often require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity. Purification methods such as column chromatography and recrystallization are commonly employed to isolate the final product .
The synthetic process may also involve palladium-catalyzed coupling reactions to introduce additional functional groups or modify existing ones. For example, coupling reactions can facilitate the formation of more complex derivatives from the initial pyrrolopyridine scaffold .
The molecular structure of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde features a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The presence of the bromine atom at the 6-position enhances its reactivity and potential interactions with biological targets.
Key structural data includes:
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde participates in several chemical reactions:
The choice of reaction conditions significantly influences the outcome, including yield and selectivity. For instance, palladium-catalyzed reactions typically require specific ligands and bases to optimize performance.
In biological systems, 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde acts primarily through interactions with specific molecular targets such as kinases. The structural features—particularly the bromine atom and aldehyde group—facilitate binding to active sites on these enzymes, potentially leading to inhibition of enzymatic activity.
Studies have shown that modifications to the pyrrolopyridine scaffold can enhance potency against various biological targets, making it a valuable scaffold in drug design efforts aimed at treating diseases like cancer .
The physical properties of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde include:
Chemical properties include:
Relevant data on physicochemical properties can be obtained through computational methods or experimental measurements using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several notable applications:
Regioselective bromination is critical for introducing halogen handles at specific positions. For pyrrolo[3,2-c]pyridines, C6 bromination is favored due to electron density distribution. Direct bromination of the parent scaffold often requires in situ protection of the pyrrole NH to prevent side reactions. A validated approach involves:
Table 1: Bromination Methods for Pyrrolo[3,2-c]pyridine Derivatives
Method | Reagent/System | Position | Yield (%) | Key Advantage |
---|---|---|---|---|
Electrophilic | NBS/DMF | C6 | 85–92 | No pre-functionalization required |
N-Oxide mediated | Br₂, Pyridine N-oxide | C4 | 60–75 | Enables C4 diversification |
TBATB-mediated | TBATB/MeCN | C3/C6 | 90–94 | Mild, avoids strong acids |
Pd-catalyzed C–H activation | Pd(OAc)₂, N-Boc, NBS | C6 | 75–88 | Atom-economical, no directing groups |
The C3-aldehyde group enables diverse transformations:
Direct Functionalization:
Indirect Functionalization via Aldehyde Conversion:
Table 2: Applications of Carbaldehyde Functionalization in Drug Design
Reaction Type | Product | Pharmacological Role | Reference |
---|---|---|---|
Reductive Amination | 3-(Aminomethyl)pyrrolopyridines | Tubulin inhibitors (IC₅₀: 0.12 µM) | [4] |
Nucleophilic Addition | 3-Hydroxymethyl derivatives | Antiviral scaffolds | [8] |
Wittig Olefination | 3-(Carboxyvinyl) analogs | Fluorescent probes | [7] |
Knoevenagel | 3-Cyanovinyl derivatives | Kinase inhibitor precursors | [4] |
Cyclocondensation Approaches:Classical methods construct the pyrrolopyridine core from acyclic precursors:
Transition Metal-Catalyzed Cyclization:
Table 3: Efficiency Metrics for Ring-Formation Strategies
Method | Yield (%) | Steps to Carbaldehyde | Regiocontrol | Limitations |
---|---|---|---|---|
Gould-Jacobs | 40–60 | 3–4 | Moderate | Harsh conditions, low scalability |
Knorr-type | 50–65 | 2 | Low | Byproduct formation |
Suzuki-Annulation | 75–88 | 2 | High | Requires halogenated precursors |
Rh(III)-Catalyzed C–H | 70–85 | 1 | High | Sensitive to O₂, costly catalysts |
Transition metal catalysis offers superior regiocontrol and step economy. For instance, in the synthesis of tubulin inhibitor 10t, Suzuki coupling between 6-bromo-1(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and indole-5-boronic acid delivered the biaryl derivative in 82% yield [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1